N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide
Description
N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known for enhancing the biological activity of molecules, and an oxane ring, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-15-6-2-3-7-16(15)14-25-17-8-4-5-9-18(17)26-19(27)20(21(22,23)24)10-12-28-13-11-20/h2-9,25H,10-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANBOTYFEZBFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC=CC=C2NC(=O)C3(CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the oxane derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxane ring or the amide group, potentially yielding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to interact with proteins can be exploited in drug design and development.
Medicine
Diagnostics: Use in imaging techniques or as a marker in diagnostic assays.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its chemical stability and biological activity.
Polymers: Incorporation into polymer structures to enhance properties like durability or resistance to degradation.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound may interfere with metabolic pathways, leading to changes in cellular processes.
Binding Interactions: The trifluoromethyl group enhances binding affinity to biological targets, increasing the compound’s potency.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(fluoromethyl)oxane-4-carboxamide
- N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(chloromethyl)oxane-4-carboxamide
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group distinguishes it from similar compounds, providing enhanced biological activity and stability.
- Oxane Ring : The oxane ring contributes to its unique chemical properties, making it more versatile in various applications.
This detailed overview highlights the significance of N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
